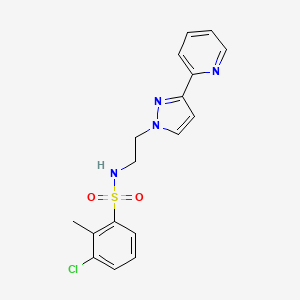![molecular formula C14H13N3OS B2676473 N-((7-methylimidazo[1,2-a]pyridin-2-yl)methyl)thiophene-2-carboxamide CAS No. 868970-67-6](/img/structure/B2676473.png)
N-((7-methylimidazo[1,2-a]pyridin-2-yl)methyl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-((7-methylimidazo[1,2-a]pyridin-2-yl)methyl)thiophene-2-carboxamide” is a compound that belongs to the class of organic compounds known as imidazopyridines . These are organic polycyclic compounds containing an imidazole ring fused to a pyridine ring .
Synthesis Analysis
The synthesis of this compound involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives in neutral, weak basic organic solvents at elevated temperature . This compound was also synthesized by using solid support catalysts such as Al2O3, and TiCl4 . Other methods have included treating 2-aminopyridines with α-haloketones in polar organic solvents .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the IUPAC Standard InChI: InChI=1S/C8H8N2/c1-7-2-4-10-5-3-9-8 (10)6-7/h2-6H,1H3 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the condensation of 2-aminopyridines with α-bromoketones . This reaction is facilitated by microwave irradiation, which provides a clean, high-yielding, and environmentally benign method for the synthesis of imidazo[1,2-a]pyridines .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a melting point of 70–75°C . The 1H NMR spectrum and 13C NMR spectrum have also been provided .Scientific Research Applications
Synthesis and Chemical Properties
Several studies have focused on the synthesis and chemical properties of compounds related to "N-((7-methylimidazo[1,2-a]pyridin-2-yl)methyl)thiophene-2-carboxamide," exploring their potential applications in medicinal chemistry and materials science. For instance, the synthesis of new tetrahydropyrimidine-thione derivatives and their reactivity toward various chemical reagents to yield thienopyridines and pyrimidines has been investigated, highlighting their potential utility in the synthesis of biologically active compounds (Fadda et al., 2013). Additionally, the role of N-methylimidazole in promoting reactions for synthesizing potential antimalarial agents emphasizes the importance of such compounds in drug discovery (Liu et al., 2014).
Biological Applications and DNA Interaction
Research into the interaction of similar compounds with DNA reveals their potential applications in gene regulation and the development of novel therapeutic agents. The design of peptides that bind in the minor groove of DNA by a dimeric side-by-side motif, as demonstrated with pyridine-2-carboxamide-netropsin and 1-methylimidazole-2-carboxamide-netropsin, illustrates the capacity of these compounds to recognize specific DNA sequences, which could be harnessed for targeted gene therapy (Wade et al., 1992).
Antioxidant Activity and Radical Scavenging
The antioxidant activity of thioamides, including derivatives of pyridine and imidazole, highlights their potential as radical scavenging compounds. This property is essential for developing new therapeutic agents that can protect against oxidative stress-related diseases (Chernov'yants et al., 2016).
Fluorescence and Sensing Applications
The development of fluorescent probes for the discrimination of thiophenols over aliphatic thiols using reaction-based techniques demonstrates the potential of "this compound" related compounds in chemical sensing and environmental monitoring (Wang et al., 2012).
Properties
IUPAC Name |
N-[(7-methylimidazo[1,2-a]pyridin-2-yl)methyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3OS/c1-10-4-5-17-9-11(16-13(17)7-10)8-15-14(18)12-3-2-6-19-12/h2-7,9H,8H2,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXHDBPPIXLGEEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=CN2C=C1)CNC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[(1R)-1-azidoethyl]-4-bromo-2-fluorobenzene](/img/structure/B2676390.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide](/img/structure/B2676391.png)

![3-(benzyloxy)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]benzamide](/img/structure/B2676395.png)
![6-Fluoropyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B2676396.png)
![5-chloro-2-methyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide](/img/structure/B2676397.png)
![N-[[1-(2-Phenylethyl)triazol-4-yl]methyl]butanamide](/img/structure/B2676399.png)
![N-(2,3-dimethylphenyl)-2-((9-methoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2676400.png)


![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1-[4-(4-fluorophenyl)piperazino]-1-ethanone](/img/structure/B2676408.png)
![N-[[2-[Ethyl(methyl)amino]pyridin-4-yl]methyl]prop-2-enamide](/img/structure/B2676410.png)
![1-[1-(3-Methylphenyl)pyrrolidin-3-YL]methanamine dihydrochloride](/img/no-structure.png)
![6-(2,4-Dimethylphenyl)-4,7-dimethyl-2-(3-methylbutyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2676413.png)
